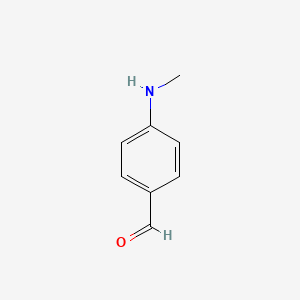

4-(Methylamino)benzaldehyde

Descripción general

Descripción

4-(Methylamino)benzaldehyde (4-MAB) is an organic compound belonging to the class of aldehydes. It is a colorless solid with a faint odor and a melting point of 57-58 °C. 4-MAB is a versatile chemical that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic reactions. Additionally, 4-MAB has been studied for its potential applications in the field of biochemistry, including its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Material Science Applications

4-(Methylamino)benzaldehyde has been utilized in the synthesis of advanced materials. For instance, Barberis et al. (2006) explored its reaction with 2-methyl-8-quinolinol to produce substituted 2-styryl-8-quinolinols, which were then used to prepare aluminum and zinc complexes. These complexes exhibited enhanced thermal stability and solubility in organic solvents compared to reference complexes, alongside emitting blue-green light in THF, indicating their potential use in photoluminescence applications (Barberis & Mikroyannidis, 2006).

Organic Synthesis Enhancements

In organic chemistry, 4-(Methylamino)benzaldehyde plays a crucial role in catalyzing reactions. Aggarwal et al. (2002) demonstrated its effectiveness in the Baylis-Hillman reaction, significantly accelerating the process in polar solvents like water and formamide. This showcases the compound's ability to facilitate chemical reactions under more environmentally friendly conditions (Aggarwal, Dean, Mereu, & Williams, 2002).

Biotechnology and Bioengineering

Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a molecule with significant industrial relevance, using Pichia pastoris in a two-phase partitioning bioreactor. Their work highlights the biotechnological applications of 4-(Methylamino)benzaldehyde in producing value-added chemicals through microbial biotransformation, presenting an alternative to traditional chemical synthesis routes (Craig & Daugulis, 2013).

Photocatalysis Research

The modification of graphitic carbon nitride with thermal, chemical, and mechanical processes has been studied for the selective synthesis of benzaldehyde from benzyl alcohol using 4-(Methylamino)benzaldehyde. This research opens new avenues for the photocatalytic conversion of organic compounds, highlighting the compound's versatility in photocatalysis applications (Lima, Silva, Silva, & Faria, 2017).

Electrosynthesis

Attour et al. (2008) explored an electrochemical approach for the synthesis of 4-methoxy-benzaldehyde-dimethylacetal from 4-methylanisole, demonstrating the compound's potential in electrosynthetic applications for organic electrosynthesis (Attour, Rode, Ziogas, Matlosz, & Lapicque, 2008).

Propiedades

IUPAC Name |

4-(methylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKUQAXOMUSPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450733 | |

| Record name | Benzaldehyde, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

556-21-8 | |

| Record name | Benzaldehyde, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

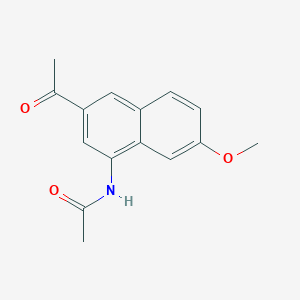

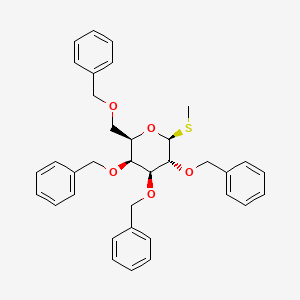

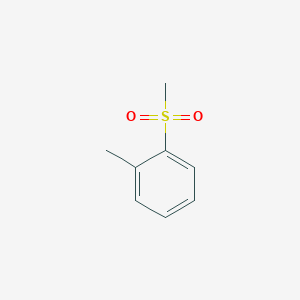

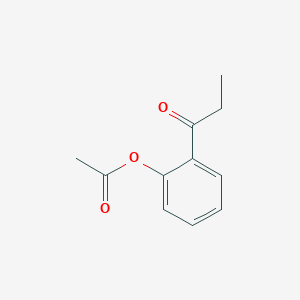

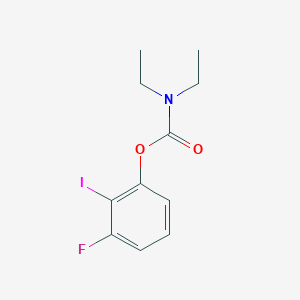

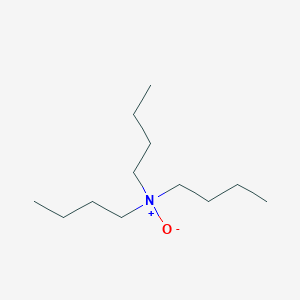

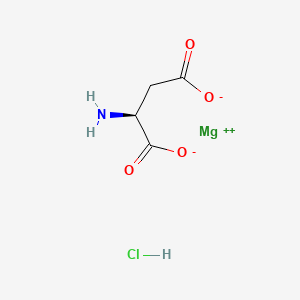

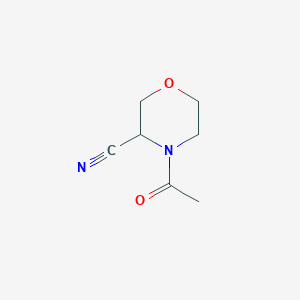

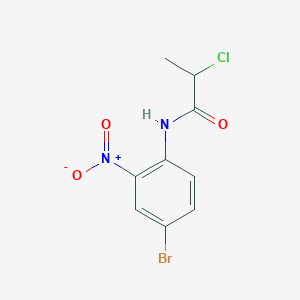

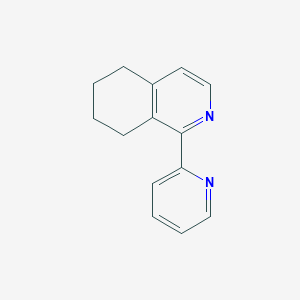

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)

![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)